molecular formula C18H25N3O2 B3921987 8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

Cat. No. B3921987
M. Wt: 315.4 g/mol
InChI Key: GYDSJGFZLSJKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione, commonly known as IBMPD, is a chemical compound that has been extensively studied for its potential use in various scientific applications. It is a heterocyclic compound that belongs to the family of pyrazinopyrazinediones. IBMPD has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of IBMPD is not well understood. However, it has been suggested that IBMPD may act by inhibiting the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. IBMPD may also act by inhibiting the aggregation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
IBMPD has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation. Moreover, IBMPD has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

IBMPD has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability under various conditions. Moreover, IBMPD has good solubility in both aqueous and organic solvents, which makes it suitable for a wide range of experimental conditions. However, IBMPD also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on IBMPD. One potential direction is to further investigate its mechanism of action and its potential therapeutic effects for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as a fluorescent probe for the detection of other biological molecules, such as proteins and nucleic acids. Moreover, further research is needed to optimize the synthesis of IBMPD and to develop more efficient methods for its production.

Scientific Research Applications

IBMPD has been extensively studied for its potential use in various scientific applications. It has been used as a ligand for the detection of metal ions, such as copper and zinc, by fluorescence spectroscopy. IBMPD has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. Moreover, IBMPD has been used as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[[4-(2-methylpropyl)phenyl]methyl]-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13(2)9-14-3-5-15(6-4-14)11-20-7-8-21-16(12-20)18(23)19-10-17(21)22/h3-6,13,16H,7-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDSJGFZLSJKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCN3C(C2)C(=O)NCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 2
8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 3
Reactant of Route 3
8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 4
8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 5
8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 6
8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

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